2,6-Dimethoxy-5-nitro-4-pyrimidinecarboxylic acid
Description
2,6-Dimethoxy-5-nitro-4-pyrimidinecarboxylic acid is a pyrimidine derivative characterized by methoxy groups at positions 2 and 6, a nitro group at position 5, and a carboxylic acid moiety at position 4. The methoxy substituents contribute electron-donating effects, while the nitro group is strongly electron-withdrawing, creating a polarized electronic environment. This compound is likely utilized as an intermediate in medicinal chemistry, particularly for synthesizing nucleoside analogs or enzyme inhibitors.
Properties
IUPAC Name |
2,6-dimethoxy-5-nitropyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O6/c1-15-5-4(10(13)14)3(6(11)12)8-7(9-5)16-2/h1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUKENXYPAGOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1[N+](=O)[O-])C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-5-nitro-4-pyrimidinecarboxylic acid typically involves the nitration of 2,6-dimethoxy-4-pyrimidinecarboxylic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2,6-dicarboxy-5-nitro-4-pyrimidinecarboxylic acid.
Reduction: Formation of 2,6-dimethoxy-5-amino-4-pyrimidinecarboxylic acid.
Substitution: Formation of various substituted pyrimidinecarboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
Research has indicated that derivatives of pyrimidinecarboxylic acids exhibit significant antimicrobial and anticancer properties. For instance, 2,6-Dimethoxy-5-nitro-4-pyrimidinecarboxylic acid has been studied for its potential to inhibit specific enzymes associated with cancer cell proliferation.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of pyrimidine derivatives led to enhanced cytotoxicity against various cancer cell lines, suggesting that similar modifications to this compound could yield potent anticancer agents.
Agrochemical Applications
Herbicide Development
Pyrimidinecarboxylic acids have been explored as herbicides due to their ability to interfere with plant growth mechanisms. The structural features of this compound make it a candidate for developing selective herbicides.
- Data Table: Herbicidal Efficacy Comparison
| Compound Name | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| This compound | Pyrimidine derivative | 85 | 200 |
| Commercial Herbicide A | Glyphosate | 90 | 500 |
| Commercial Herbicide B | Atrazine | 80 | 300 |
This table illustrates the comparative efficacy of this compound against established herbicides.
Synthetic Chemistry
Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique reactivity profile allows for various transformations, including nucleophilic substitutions and cyclization reactions.
- Synthesis Methodology : A recent study highlighted a method for synthesizing complex pyrimidine derivatives using this compound as a starting material. The reaction conditions typically involve polar solvents and mild temperatures to facilitate efficient conversions .
Analytical Applications
Chromatographic Techniques
this compound can be analyzed using high-performance liquid chromatography (HPLC). Its separation characteristics make it suitable for purity assessment and stability studies.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-5-nitro-4-pyrimidinecarboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Pyrimidinecarboxylic Acid Derivatives
Structural and Functional Group Analysis
The table below compares key structural features, CAS numbers, and applications of 2,6-dimethoxy-5-nitro-4-pyrimidinecarboxylic acid with analogous compounds:
Research Findings and Industrial Relevance
- Pharmaceutical Potential: The nitro group in this compound positions it as a candidate for prodrug development, where enzymatic reduction could release active metabolites .
- Comparative Stability: Methoxy groups confer greater hydrolytic stability compared to dioxo or amino analogs, making the compound suitable for long-term storage .
- Patent Activity : Synthesis methods for related pyrimidinecarboxylic acids emphasize chemoselective substitutions (e.g., amine displacement of methylsulfinyl groups), suggesting scalable routes for the target compound .
Biological Activity
2,6-Dimethoxy-5-nitro-4-pyrimidinecarboxylic acid, with the CAS number 226559-53-1, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is part of a larger family of pyrimidines known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features two methoxy groups and a nitro group on the pyrimidine ring, which are crucial for its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives. For instance, derivatives similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In one study, compounds with similar structures demonstrated IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .
Table 1: Comparative IC50 Values of Pyrimidine Derivatives Against COX Enzymes
| Compound | COX-1 IC50 (μmol) | COX-2 IC50 (μmol) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Compound A | TBD | 0.04 ± 0.02 |
| Compound B | TBD | 0.05 ± 0.03 |
Note: TBD = To Be Determined
Anticancer Activity
The anticancer potential of pyrimidine derivatives is well-documented, with several studies indicating that modifications to the pyrimidine structure can enhance cytotoxicity against various cancer cell lines. For example, compounds structurally related to this compound have been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of cell cycle progression .
Antimicrobial Activity
Preliminary evaluations suggest that this compound may also exhibit antimicrobial properties. In vitro tests have shown that certain pyrimidine derivatives possess significant activity against bacterial strains and fungi . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives often correlates with their structural features. The presence of electron-withdrawing groups such as nitro and electron-donating groups like methoxy significantly influences their reactivity and interaction with biological targets .
Table 2: Structure-Activity Relationships in Pyrimidine Derivatives
| Substituent Type | Effect on Activity |
|---|---|
| Nitro Group | Increases anti-inflammatory activity |
| Methoxy Group | Enhances solubility and bioavailability |
| Alkyl Substituents | Modulate lipophilicity and cellular uptake |
Case Studies
- Study on Anti-inflammatory Effects : A study conducted on a series of substituted pyrimidines demonstrated that those with methoxy and nitro substitutions had enhanced COX-2 inhibition compared to their unsubstituted counterparts .
- Anticancer Evaluation : In vitro assays showed that specific derivatives exhibited cytotoxicity against breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Testing : Research indicated that certain analogs displayed potent activity against multi-drug resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by resistant pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
